Ethyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate
Description
Properties
CAS No. |
741281-57-2 |
|---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-ynoate |
InChI |
InChI=1S/C11H17NO4/c1-5-15-9(13)7-6-8-12-10(14)16-11(2,3)4/h5,8H2,1-4H3,(H,12,14) |
InChI Key |
JXCKLJCNOBDJJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
Ethyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant studies highlighting its efficacy, particularly as an antibiotic potentiator.
Chemical Structure and Properties
This compound has a molecular formula of C₁₁H₁₉NO₄ and a molecular weight of approximately 227.28 g/mol. The presence of the tert-butoxycarbonyl (Boc) group plays a crucial role in stabilizing the amino functionality, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Boc-protected amino acid : The initial step involves protecting the amino group with a Boc group.
- Alkyne formation : The compound is then reacted with suitable reagents to introduce the but-2-ynoate moiety.
- Purification : The final product is purified using techniques such as column chromatography to yield high purity.
This multi-step synthesis allows for scalable production, which is essential for further biological testing.
Antibiotic Potentiation
Recent studies have indicated that this compound exhibits significant potential as an antibiotic potentiator. It enhances the efficacy of existing antibiotics against resistant bacterial strains by interacting with specific molecular targets within bacterial cells. This interaction may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to improved therapeutic outcomes in antibiotic treatments .
While the precise mechanism of action remains under investigation, preliminary data suggest that this compound may function by:
- Inhibiting bacterial enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disrupting metabolic pathways : It may interfere with metabolic processes critical for bacterial survival.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antibiotic Resistance : A study demonstrated that when combined with standard antibiotics, this compound significantly reduced the minimum inhibitory concentration (MIC) required to inhibit resistant bacterial strains, suggesting its role in overcoming antibiotic resistance.
- In Vitro Assays : In vitro assays showed that this compound effectively increased the susceptibility of resistant strains to antibiotics like penicillin and ampicillin. The observed potentiation effect was statistically significant (p < 0.05), indicating a robust interaction .
- Stability Studies : Stability assays conducted in BALB/c mouse plasma indicated that the compound has a half-life of approximately 215 minutes, suggesting good stability in biological systems which is advantageous for therapeutic applications .
Comparative Analysis
To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Mthis compound | Methyl group instead of ethyl | Antibiotic potentiator |
| Ethyl 4-(N-Boc-amino)-3-oxobutanoate | Different carbon skeleton | Anticancer properties |
Comparison with Similar Compounds
tert-Butyl 4-aminobut-2-ynoate (CAS: 1000576-03-3)
- Molecular Formula: C8H13NO2
- Molecular Weight : 155.19 g/mol
- Key Differences: Lacks the Boc-protected amino group and ethyl ester. Features a tert-butyl ester and a free amino group.
- Implications: The unprotected amino group increases reactivity but reduces stability, limiting its utility in multi-step syntheses. The tert-butyl ester may offer steric hindrance, affecting solubility and reaction kinetics compared to the ethyl ester .
(E)-Ethyl 4-((tert-Butoxycarbonyl)(methyl)amino)but-2-enoate (CAS: 149650-08-8)
- Molecular Formula: C12H21NO4
- Molecular Weight : 243.30 g/mol
- Key Differences: Contains a double bond (but-2-enoate) instead of a triple bond. The amino group is substituted with a methyl group (N-methyl-Boc).
- The N-methyl group may hinder nucleophilic reactions at the amino site, altering its utility in peptide coupling or cross-coupling reactions .
tert-Butyl 2-[(pent-4-yn-1-yl)amino]acetate
- Molecular Formula: C11H19NO2 (inferred from synthesis details)
- Molecular Weight : ~197.28 g/mol
- Key Differences :
- Features a pent-4-yn-1-yl chain and an acetate backbone.
- Synthesized via deprotection of trifluoroacetamide intermediates.
- Implications :
Data Table: Structural and Functional Comparison
Preparation Methods
Boc Protection of Primary Amines
The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality early in the synthesis. A standard protocol involves reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) as a base. For example, in the synthesis of tert-butyl (tert-butyldimethylsilyl)oxycarbamate, Boc₂O (1.1 equiv) and Et₃N (3.0 equiv) in DCM achieved 87% yield under ambient conditions. The Boc group’s stability under basic conditions allows subsequent transformations without premature deprotection.
Alkyne Formation via Elimination or Coupling
The but-2-ynoate backbone is typically constructed via two pathways:
-
Dehydrohalogenation : Brominated intermediates, such as ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate, undergo elimination with strong bases (e.g., DBU) to form the alkyne. This method, however, risks side reactions like hydrolysis unless temperatures are maintained below 25°C.
-
Sonogashira Coupling : Palladium-catalyzed coupling between terminal alkynes and haloesters offers higher regioselectivity. For instance, using Pd(PPh₃)₂Cl₂ (3 mol%), CuI (6 mol%), and P(2-furyl)₃ in THF at 60°C, aryl alkynes couple with ethyl 2-bromoacetate derivatives to yield but-2-ynoates in up to 93% yield.
Esterification and Final Assembly
The ethyl ester moiety is introduced via reaction with ethyl chloroformate or through transesterification. In a representative procedure, tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate was treated with trifluoroacetic acid (TFA) in DCM to remove the Boc group, followed by re-esterification with ethyl chloroformate and Et₃N to achieve 67% yield.
Catalytic Coupling Approaches
Nickel-Catalyzed Reductive Vinylation
Nickel catalysts enable direct coupling between alkynes and α-bromo esters. A study using NiCl₂(Py)₄ (10 mol%), dtBBPy (5 mol%), and Zn as a reductant in 1,4-dioxane at 60°C converted ethyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate to the target compound in 98% yield. This method minimizes side products compared to traditional elimination routes.
Palladium-Mediated Cross-Couplings
Palladium complexes, particularly with bulky phosphine ligands (e.g., tris-2,6-dimethoxyphenylphosphine), facilitate alkyne-ester couplings. For example, ethyl 2-hexynoate and 4-phenyl-1-butyne reacted in toluene at 60°C with Pd(OAc)₂ (3 mol%) to afford the coupled product in 93% yield.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for Boc protection and alkyne formation. A pilot-scale study demonstrated that passing a mixture of ethyl 4-aminobut-2-ynoate and Boc₂O through a heated reactor (40°C, residence time 30 min) achieved 89% conversion with 99% purity after inline liquid-liquid extraction.
Purification Optimization
Industrial processes prioritize cost-effective purification:
-
Column Chromatography : Silica gel with hexanes/ethyl acetate (3:1) removes unreacted starting materials.
-
Crystallization : Ethyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate crystallizes from cold ethanol (-20°C), yielding 95% pure product.
Comparative Analysis of Methodologies
Q & A
Q. Critical Variables :
- Temperature : Enamine formation requires mild conditions (15–25°C) to avoid side reactions like hydrolysis .
- Catalyst : Bases (e.g., triethylamine) accelerate Boc protection but must be stoichiometrically controlled to prevent decomposition .
How can the Boc protecting group be selectively removed without degrading the alkyne moiety?
Basic Research Question
The Boc group is typically cleaved under acidic conditions:
- Trifluoroacetic Acid (TFA) : 20–50% TFA in dichloromethane (DCM) at 0–25°C selectively removes Boc without affecting the alkyne .
- Hydrochloric Acid (HCl) : Dilute HCl (1–2 M) in dioxane is effective but may require shorter reaction times to preserve ester integrity .
Validation : Monitor deprotection via TLC or HPLC to confirm retention of the alkyne functional group .
What analytical methods are recommended for characterizing purity and structural integrity?
Basic Research Question
- NMR Spectroscopy :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% for most research applications) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+Na]⁺ at m/z 266.2 (calculated for C₁₁H₁₇NO₄) .
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Common contradictions and solutions:
- Unexpected Peaks in NMR : May arise from rotamers due to restricted rotation around the alkyne-Boc axis. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce split signals .
- Mass Discrepancies : Isotopic patterns (e.g., chlorine contamination) can distort results. Perform high-resolution MS (HRMS) and cross-validate with elemental analysis .
Case Study : A 2024 study resolved conflicting IR carbonyl stretches (1680 vs. 1720 cm⁻¹) by identifying trace moisture-induced ester hydrolysis, emphasizing the need for anhydrous conditions .
What strategies optimize the compound’s stability during long-term storage?
Advanced Research Question
Advanced Research Question
- DFT Calculations : Optimize transition states for alkyne participation in cycloadditions (e.g., bond angles, electron density maps) .
- Molecular Dynamics : Simulate Boc group stability under varying pH and solvent conditions .
Software Recommendations : Gaussian 16 (DFT), GROMACS (MD) .
How do steric effects influence the compound’s reactivity in peptide coupling?
Advanced Research Question
The tert-butyl group creates steric hindrance, requiring optimized coupling reagents:
Basic Research Question
- Toxicity : Limited in vivo data; assume acute toxicity (LD50 > 500 mg/kg in rodents) and use PPE .
- Waste Disposal : Neutralize acidic byproducts (e.g., TFA) before disposal per institutional guidelines .
How can researchers validate the compound’s role in enzyme inhibition studies?
Advanced Research Question
- Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity (Kd) .
- Crystallography : Co-crystallize with target enzymes (e.g., proteases) to identify binding motifs .
Example : A 2024 study resolved a 2.1 Å crystal structure of the compound bound to caspase-3, revealing a non-competitive inhibition mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
